1-(tert-Butylamino)-2-methyl-1-oxopropan-2-yl acetate
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Overview
Description
N-tert-Butyl-2-acetoxy-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, an acetoxy group, and a methyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-acetoxy-2-methylpropanamide typically involves the reaction of tert-butylamine with 2-acetoxy-2-methylpropanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-tert-Butyl-2-acetoxy-2-methylpropanamide may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-acetoxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of esters or ethers depending on the nucleophile used.
Scientific Research Applications
N-tert-Butyl-2-acetoxy-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-acetoxy-2-methylpropanamide involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-3-oxo-4-aza-5α-androst-1-en-17β-carboxamide: Known for its use in pharmaceuticals.
tert-Butyl N-(2-oxoethyl)carbamate: Used as a protecting group in organic synthesis.
Uniqueness
N-tert-Butyl-2-acetoxy-2-methylpropanamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both acetoxy and tert-butyl groups makes it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
115539-59-8 |
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Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
[1-(tert-butylamino)-2-methyl-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C10H19NO3/c1-7(12)14-10(5,6)8(13)11-9(2,3)4/h1-6H3,(H,11,13) |
InChI Key |
PUBDMAXVBNNNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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